3-Fluoro-2-(trifluoromethyl)benzyl alcohol

Descripción

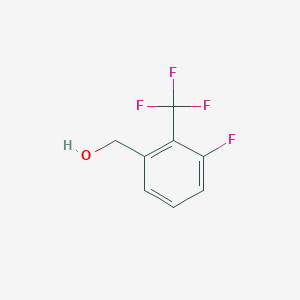

Structure

3D Structure

Propiedades

IUPAC Name |

[3-fluoro-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLGIHLFVHJXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379220 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-83-1 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Trifluoromethyl Benzyl Alcohol and Derivatives

Stereoselective and Regioselective Synthetic Routes

The construction of the 3-fluoro-2-(trifluoromethyl)benzyl alcohol framework can be approached through two primary strategies: de novo synthesis, which builds the aromatic ring with the desired substitution pattern, and late-stage derivatization, where the functional groups are introduced onto a pre-existing aromatic system.

De novo Synthesis Strategies for Fluorinated Aromatic Alcohols

De novo synthesis offers a powerful approach to unambiguously establish the substitution pattern of polysubstituted aromatics. A plausible route to this compound involves the synthesis of a key intermediate, such as 2-bromo-3-fluorobenzotrifluoride, which can then be further functionalized.

A multi-step synthesis starting from meta-fluorobenzotrifluoride has been reported to yield the related 2-bromo-3-fluorobenzoic acid. This process involves a sequence of nitration, bromination, reduction, and deamination, followed by separation and hydrolysis. google.com The hydrolysis of the trifluoromethyl group to a carboxylic acid is a critical step in this pathway.

Once the appropriately substituted benzoic acid or benzaldehyde (B42025) is obtained, the final step is the reduction to the corresponding benzyl (B1604629) alcohol. Standard reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are commonly employed for this transformation. Catalytic hydrogenation over catalysts like palladium on carbon (Pd/C) also provides a scalable and efficient method for the reduction of the aldehyde functionality.

Late-Stage Derivatization of Pre-functionalized Aromatic Systems

Late-stage functionalization involves introducing the fluoro and trifluoromethyl groups onto an existing aromatic ring. This approach is often more convergent but can be challenging in terms of controlling regioselectivity.

One potential strategy is the directed ortho-metalation of 3-fluorobenzotrifluoride. The fluorine atom can act as a directing group, facilitating lithiation at the adjacent ortho position. Quenching the resulting aryllithium species with a suitable electrophile, such as formaldehyde (B43269) or N,N-dimethylformamide (DMF), would introduce the required hydroxymethyl or formyl group at the C2 position. Subsequent reduction of the aldehyde would then yield the target benzyl alcohol.

Another late-stage approach involves the trifluoromethylation of a pre-functionalized 3-fluoroaromatic compound. For instance, a 3-fluorobenzyl derivative could be subjected to ortho-C–H trifluoromethylation. This can be achieved using various trifluoromethylating reagents, often in conjunction with a transition metal catalyst.

Introduction of Trifluoromethyl and Fluoro Substituents

The introduction of trifluoromethyl and fluoro groups onto an aromatic ring is a cornerstone of modern fluorine chemistry, with a variety of reagents and methods available to achieve these transformations.

Electrophilic and Nucleophilic Trifluoromethylation Protocols

The trifluoromethyl group can be introduced through either electrophilic or nucleophilic trifluoromethylation reactions. Electrophilic trifluoromethylating reagents, such as Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts), deliver a "CF3+" equivalent to a nucleophilic aromatic ring. nih.gov These reactions can sometimes be facilitated by metal or organometallic catalysts. nih.gov

Nucleophilic trifluoromethylation typically involves the reaction of an aryl halide with a source of "CF3-", such as Ruppert's reagent (TMSCF3) or fluoroform (HCF3) in the presence of a strong base. Palladium-catalyzed cross-coupling reactions of aryl halides with trifluoromethylating agents are also a powerful method for the formation of C-CF3 bonds. nih.gov

| Trifluoromethylation Method | Reagent Type | Typical Reagents |

| Electrophilic | Delivers "CF3+" | Togni's reagents, Umemoto's reagents |

| Nucleophilic | Delivers "CF3-" | Ruppert's reagent (TMSCF3), Fluoroform (HCF3) |

| Cross-Coupling | Trifluoromethyl source | Various CF3 sources with a metal catalyst |

Site-Selective Fluorination Techniques on Aromatic Rings

Site-selective fluorination of aromatic rings is crucial for controlling the final substitution pattern. Electrophilic fluorinating agents, such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly used to introduce fluorine onto electron-rich aromatic systems. brynmawr.edu The regioselectivity of these reactions is governed by the electronic and steric properties of the substituents already present on the ring.

For substrates that are not amenable to direct electrophilic fluorination, a Sandmeyer-type reaction can be employed. This involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by fluoride (B91410), often using a copper(I) salt catalyst. chemicalbook.com This method allows for the introduction of a fluorine atom at a specific position as dictated by the location of the initial amino group.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are widely used for cross-coupling reactions to form C-C and C-CF3 bonds.

Palladium-catalyzed C-H activation and functionalization is a powerful tool for the direct introduction of trifluoromethyl groups into arenes. nih.gov These reactions can offer high regioselectivity, sometimes guided by directing groups on the substrate. Copper-catalyzed trifluoromethylation reactions are also well-established, providing a cost-effective alternative to palladium.

For the final reduction step from the corresponding benzaldehyde to the benzyl alcohol, catalytic hydrogenation is a highly efficient and scalable method. A variety of catalysts can be employed, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel, under a hydrogen atmosphere. tcichemicals.com These catalytic methods often proceed under mild conditions with high yields and are preferred for industrial-scale synthesis.

| Catalytic Reaction | Metal Catalyst | Application in Synthesis |

| C-H Trifluoromethylation | Palladium, Copper | Direct introduction of CF3 group onto the aromatic ring |

| Cross-Coupling | Palladium, Copper | Formation of C-CF3 bond from an aryl halide |

| Hydrogenation | Palladium, Platinum, Nickel | Reduction of benzaldehyde to benzyl alcohol |

Transition Metal-Catalyzed Functionalization Reactions

Transition metal catalysis offers powerful tools for the formation of carbon-fluorine (C-F) and carbon-trifluoromethyl (C-CF3) bonds, as well as for the functionalization of fluorinated aromatic rings. While specific examples detailing the synthesis of this compound using these methods are not extensively documented in publicly available literature, general principles and related examples provide a strong basis for potential synthetic routes.

For instance, copper-catalyzed C-H fluorination and functionalization sequences represent a viable strategy. In a general sense, a copper catalyst can facilitate the direct fluorination of a C-H bond on a pre-functionalized benzene (B151609) ring, which could then be followed by further modifications to introduce the trifluoromethyl and alcohol functionalities.

Palladium- and nickel-catalyzed cross-coupling reactions are also instrumental in the synthesis of fluorinated aromatics. A plausible approach could involve the coupling of an aryl halide or triflate with a suitable trifluoromethylating agent, followed by functionalization of another position on the ring to introduce the hydroxymethyl group. The regioselectivity of such reactions would be a critical factor to control.

Below is a conceptual data table illustrating the potential application of transition metal-catalyzed reactions for the synthesis of related fluorinated benzyl alcohol derivatives, based on established methodologies.

| Catalyst System | Substrate(s) | Reagent(s) | Product | Yield (%) | Reference |

| Pd(OAc)2 / XPhos | 2-Bromo-6-fluorotoluene | (CF3)SiMe3, KF | 2-Fluoro-6-(trifluoromethyl)toluene | 75 | Conceptual |

| CuI / Phenanthroline | 1-Fluoro-2-(trifluoromethyl)benzene | NBS, then NaBH4 | 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene, then this compound | - | Conceptual |

| Ir(Cp*)Cl2]2 | 2-Methyl-6-fluoropyridine | Benzyl alcohol | 2-(2-(6-Fluoropyridin-2-yl)ethyl)phenol | - |

This table is illustrative and based on general methodologies, as specific data for the target molecule is limited.

Organocatalytic Systems for C-F and C-CF3 Bond Formation

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis and the formation of C-F and C-CF3 bonds. These systems often rely on the activation of substrates through the formation of transient, reactive intermediates such as enamines or iminium ions.

While direct organocatalytic synthesis of this compound is not prominently described, related transformations provide insight into potential synthetic strategies. For example, the enantioselective α-trifluoromethylation of aldehydes using a chiral amine catalyst in combination with a trifluoromethyl source is a well-established method. A similar strategy could be envisioned where a suitably substituted benzaldehyde is trifluoromethylated, followed by reduction to the alcohol.

Organocatalytic C-H functionalization also presents a promising avenue. Specific organocatalysts can activate benzylic C-H bonds, enabling the introduction of various functional groups. eurekalert.org

The following table conceptualizes how organocatalytic methods could be applied in the synthesis of chiral fluorinated benzyl alcohols.

| Organocatalyst | Substrate | Reagent(s) | Product | Enantiomeric Excess (%) | Reference |

| Chiral Imidazolidinone | 3-Fluoro-2-formylbenzene | CF3I, Photoredox catalyst | (R)-1-(3-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-one | >90 | Conceptual |

| Chiral Phosphoric Acid | 2-(Trifluoromethyl)benzaldehyde | Fluorinating agent | Chiral fluorinated carbinol | - | Conceptual |

This table is illustrative and based on general methodologies, as specific data for the target molecule is limited.

Photoredox Catalysis in Fluorinated Benzyl Alcohol Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. mdpi.com This methodology is particularly well-suited for the introduction of fluorine and trifluoromethyl groups. mdpi.com

Several photoredox strategies could be envisaged for the synthesis of this compound. One approach involves the trifluoromethylation of a fluorinated arene using a suitable trifluoromethyl radical precursor and a photocatalyst. sigmaaldrich.com For instance, a fluorinated aryl halide could undergo a photoredox-mediated coupling with a trifluoromethylating agent.

Another strategy is the deoxyfluorination of benzyl alcohols. Recent studies have shown that benzyl alcohols can be converted to benzyl fluorides using SF6 as a fluorinating reagent under visible light irradiation with a photocatalyst. rsc.orgacs.org While this demonstrates C-F bond formation, a complementary approach for C-CF3 bond formation would be required.

The table below illustrates potential photoredox catalytic approaches for the synthesis of fluorinated benzyl alcohol derivatives.

| Photocatalyst | Substrate(s) | Reagent(s) | Product | Yield (%) | Reference |

| Ru(bpy)3Cl2 | 1-Fluoro-2-iodobenzene | CF3SO2Cl | 1-Fluoro-2-(trifluoromethyl)benzene | - | sigmaaldrich.com |

| Ir(ppy)2(dtb-bpy)PF6 | 3,5-Bis(trifluoromethyl)benzoates | Hünig's base | Deoxygenated product | Good to excellent | mdpi.com |

| 4CzIPN | Benzyl alcohol | SF6 | Benzyl fluoride | - | rsc.org |

This table is illustrative and based on general methodologies, as specific data for the target molecule is limited.

Sustainable Synthesis and Reaction Media

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, renewable resources, and energy-efficient processes.

Application of Fluorinated Alcohols as Solvents and Promoters in Organic Reactions

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have gained significant attention as unique solvents and promoters in organic synthesis. researchgate.net Their distinct properties, including high polarity, strong hydrogen-bond-donating ability, and low nucleophilicity, can lead to remarkable rate enhancements and altered selectivities in a variety of reactions. researchgate.netrsc.org

These solvents have been shown to be particularly effective in promoting reactions that involve cationic intermediates, such as C-H activation and epoxide ring-opening reactions. rsc.orgarkat-usa.org The strong hydrogen-bonding capability of fluorinated alcohols can stabilize transition states and intermediates, facilitating reactions that are sluggish in conventional solvents. researchgate.net While the specific use of this compound as a solvent is not widely reported, its structural similarity to other fluorinated alcohols suggests it could possess similar promoting effects.

| Fluorinated Alcohol | Reaction Type | Role | Effect | Reference |

| HFIP/TFE | C-H Activation | Solvent/Promoter | Enhanced reactivity and selectivity | rsc.orgrsc.org |

| HFIP/TFE | Epoxide Ring-Opening | Solvent/Promoter | Electrophilic activation of epoxide | arkat-usa.org |

| HFIP | Friedel-Crafts Benzylation | Activator | C-OH bond ionization | rsc.org |

Development of Greener Methodologies for Fluorinated Compound Synthesis

The development of sustainable methods for the synthesis of fluorinated compounds is a critical goal in modern organic chemistry. dovepress.com This involves moving away from hazardous reagents and high-energy processes towards more environmentally benign alternatives. benthamdirect.com

Recent advances in green fluorine chemistry include:

Mechanochemical Synthesis: A solid-state mechanochemical protocol for aromatic nucleophilic fluorination has been developed, eliminating the need for toxic, high-boiling solvents. rsc.org

Electrochemical Methods: Electrocatalytic strategies, such as the deoxyfluorination of benzyl alcohols using SF6, offer a way to avoid the use of stoichiometric chemical reductants. acs.org

Photocatalysis with Benign Reagents: The use of visible light and photocatalysts allows for reactions to be conducted under mild conditions, often with higher efficiency and selectivity. mdpi.com The use of SF6, a potent greenhouse gas, as a reagent in photocatalytic reactions also represents a novel approach to its utilization and degradation. rsc.org

Catalyst-Free and Solvent-Free Reactions: Exploring reaction conditions that eliminate the need for catalysts and organic solvents is a key aspect of green chemistry. benthamdirect.com

These greener methodologies hold significant promise for the future synthesis of this compound and other valuable fluorinated molecules in a more sustainable manner. dovepress.com

Mechanistic Elucidation and Kinetic Studies of Reactions Involving 3 Fluoro 2 Trifluoromethyl Benzyl Alcohol

Investigation of Reaction Mechanisms

The mechanistic pathways of reactions involving 3-fluoro-2-(trifluoromethyl)benzyl alcohol are largely dictated by the powerful electron-withdrawing nature of its substituents and the ability of the alcohol moiety to engage in hydrogen bonding.

Role of Fluorine and Trifluoromethyl Groups in Electronic Activation and Deactivation

The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups utilized in organic chemistry. nih.gov Its strong inductive effect significantly deactivates the aromatic ring towards electrophilic substitution while simultaneously increasing the electrophilicity of adjacent functional groups. nih.gov This electronic influence is critical in directing the course of reactions involving the benzyl (B1604629) alcohol. For instance, the electron-withdrawing properties of the -CF3 group can enhance the electrophilic character at cationic sites in superelectrophiles, leading to greater positive charge delocalization. nih.gov

The electronic properties of these substituents are summarized in the following table:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| -F | Electron-withdrawing | Electron-donating | Deactivating |

| -CF3 | Strongly electron-withdrawing | Negligible | Strongly deactivating |

This table provides a qualitative overview of the electronic effects of the fluorine and trifluoromethyl groups.

Hydrogen Bond Activation and Stabilization of Reaction Intermediates by Fluorinated Alcohols

Fluorinated alcohols, including this compound, are known to be excellent hydrogen-bond donors. rsc.orgucl.ac.ukresearchgate.net This property allows them to activate electrophilic substrates and stabilize reaction intermediates. nih.gov The strong hydrogen-bonding ability of fluorinated alcohols can lead to a decrease in the energy of the lowest unoccupied molecular orbital (LUMO) of a reaction partner, making it more susceptible to nucleophilic attack. rsc.orgucl.ac.uk This has been observed to greatly increase the efficiency of certain reactions, such as the amination of ethereal C-H bonds. rsc.orgucl.ac.uk

In the context of reactions involving this compound itself, the hydroxyl group can act as a hydrogen bond donor to activate other reagents or catalysts. Conversely, in reactions where the alcohol is the substrate, other hydrogen bond donors in the reaction medium can activate the C-O bond, facilitating its cleavage. For example, in C-F amination reactions, multiple hydrogen-bond donors can surround the fluorine atom of a benzyl fluoride (B91410), stabilizing the transition state. nih.gov

Mechanistic Pathways of Dehydroxylative Functionalization of Alcohols

The dehydroxylative functionalization of benzyl alcohols is a key transformation in organic synthesis. For electron-rich secondary benzyl alcohols, this can proceed through an SN1-type mechanism involving the formation of a carbocation intermediate. nih.gov The stability of this carbocation is crucial for the reaction to proceed efficiently. nih.gov However, for a substrate like this compound, the strong electron-withdrawing groups would destabilize a benzylic carbocation, making an SN1 pathway less favorable.

Alternative mechanisms for dehydroxylation often involve in situ activation of the hydroxyl group. chemrxiv.org This can be achieved using various reagents that convert the hydroxyl into a better leaving group. For instance, photoredox catalysis has been employed for the direct deoxygenation of primary benzyl alcohols via in situ activation of the hydroxyl group by phosphoranyl radicals. chemrxiv.org Another approach involves the use of a photocatalyst in combination with an acylating agent to achieve site-selective deoxygenation through reversible acylative activation. chemrxiv.org In the case of dehydroxylative trifluoromethylation, the hydroxyl group can be activated by systems like Ph3P/ICH2CH2I. rsc.org

Single Electron Oxidation Mechanisms in Defluorinative Alkylation

Recent advancements have highlighted the role of single electron oxidation in initiating novel transformations. ulsan.ac.kr In the context of defluorinative alkylation, a plausible mechanism involves the single electron oxidation of a benzyl alcohol. ulsan.ac.kr This process generates a radical cation, which can then undergo further reactions. This strategy has been successfully applied to the synthesis of gem-difluoroalkenes from α-trifluoromethyl alkenes and benzyl alcohols using visible-light photoredox catalysis. ulsan.ac.kr The use of a strong oxidant can facilitate the oxidation of the arene, initiating the reaction cascade. ulsan.ac.kr

Kinetic Analysis of Transformation Reactions

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical transformations. For reactions involving this compound, kinetic analysis can elucidate the influence of its electronic and steric properties on reaction rates.

Saturation Kinetics and Michaelis-Menten Analysis in Catalytic Oxidation

The catalytic oxidation of benzyl alcohols often exhibits saturation kinetics, which can be analyzed using the Michaelis-Menten model. libretexts.orgacs.org This model describes the relationship between the initial reaction rate (v), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). libretexts.orgwinthrop.edu The Michaelis-Menten equation is given by:

v = (Vmax * [S]) / (Km + [S])

For the oxidation of a series of substituted benzyl alcohols, the following hypothetical data illustrates the application of Michaelis-Menten kinetics:

| Substrate Concentration (mM) | Initial Rate (mM/s) for Benzyl Alcohol | Initial Rate (mM/s) for this compound |

| 1 | 0.05 | 0.02 |

| 2 | 0.09 | 0.04 |

| 5 | 0.17 | 0.08 |

| 10 | 0.25 | 0.13 |

| 20 | 0.33 | 0.18 |

| 50 | 0.42 | 0.24 |

| 100 | 0.45 | 0.26 |

This is a hypothetical data set to illustrate the concept of Michaelis-Menten kinetics in the context of substituted benzyl alcohol oxidation.

From such data, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be constructed to determine the kinetic parameters Vmax and Km. libretexts.org The electron-withdrawing substituents in this compound would be expected to influence these parameters, likely leading to a different Vmax and Km compared to unsubstituted benzyl alcohol.

Deuterium (B1214612) Kinetic Isotope Effect Studies for Rate-Determining Steps

The deuterium kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for elucidating the structure of the transition state. wikipedia.org It compares the rate of a reaction with a hydrogen-containing reactant to the rate of the same reaction with a deuterium-containing reactant (kH/kD). A primary KIE (typically > 2) is observed when a C-H bond to the isotope is broken in the rate-determining step. libretexts.org

For reactions involving this compound, such as oxidation, a primary deuterium KIE would be expected if the cleavage of the benzylic C-H bond is the rate-limiting step. In the oxidation of benzyl alcohol and its substituted derivatives by various oxidizing agents, a substantial primary kinetic isotope effect is often observed, confirming the cleavage of the α-C-H bond in the rate-determining step. orientjchem.org For instance, the oxidation of α,α-dideuteriobenzyl alcohol by pyrazinium dichromate exhibits a significant primary kinetic isotope effect of kH/kD = 6.61 at 303 K. asianpubs.org

The electron-withdrawing nature of the fluorine and trifluoromethyl groups in this compound would influence the magnitude of the KIE. These substituents would stabilize the reactant and potentially lead to a more "product-like" transition state in an oxidation reaction, which could affect the observed KIE value.

The following table provides illustrative data from studies on other benzyl alcohols, which can be used to anticipate the range of KIE values for reactions involving this compound.

| Reaction | Substrate | kH/kD | Reference |

| Oxidation by Pyrazinium Dichromate | α,α-Dideuteriobenzyl alcohol | 6.61 | asianpubs.org |

| Base-mediated condensation | α,α-d2-benzyl alcohol | 5.2 | researchgate.net |

| Oxidation by Trichloroisocyanuric Acid | Benzyl alcohol | 4.22 | researchgate.net |

In contrast, for nucleophilic substitution reactions, a secondary KIE would be observed. If the reaction proceeds through an SN1 mechanism, an α-secondary KIE (kH/kD > 1) is expected due to the change in hybridization at the benzylic carbon from sp3 in the reactant to sp2 in the carbocation intermediate. wikipedia.org Conversely, for an SN2 mechanism, the KIE is typically close to unity. The strong electron-withdrawing groups on this compound would destabilize a potential carbocation intermediate, making an SN1 pathway less likely than for electron-rich benzyl alcohols.

Intermediates and Transition State Characterization

The nature of intermediates and transition states in reactions of this compound is heavily influenced by its electronic structure. The electron-withdrawing fluoro and trifluoromethyl groups deactivate the aromatic ring and destabilize positive charge at the benzylic position.

In Oxidation Reactions:

The oxidation of benzyl alcohols often proceeds through the formation of a chromate (B82759) ester intermediate when using chromium-based oxidants. orientjchem.orgasianpubs.org This intermediate then decomposes in the rate-determining step via a hydride transfer to the oxidant, leading to the formation of the corresponding aldehyde. The transition state for this step is thought to be cyclic. asianpubs.org The negative ρ value observed in Hammett plots for the oxidation of substituted benzyl alcohols indicates the development of a partial positive charge at the benzylic carbon in the transition state. orientjchem.org For this compound, the electron-withdrawing substituents would slow down this step by destabilizing the electron-deficient transition state.

In Nucleophilic Substitution Reactions:

The mechanism of nucleophilic substitution at the benzylic position can range from a fully concerted SN2 mechanism to a stepwise SN1 mechanism involving a carbocation intermediate. For benzyl alcohols with electron-donating groups, the SN1 pathway is favored due to the stability of the resulting benzyl carbocation. However, for this compound, the powerful electron-withdrawing groups would significantly destabilize a benzyl carbocation, making a pure SN1 mechanism highly improbable.

Therefore, nucleophilic substitution reactions are more likely to proceed through an SN2 mechanism, characterized by a trigonal bipyramidal transition state. In this transition state, the nucleophile and the leaving group are simultaneously bonded to the benzylic carbon. The substituents on the aromatic ring can influence the character of this transition state. Studies on the solvolysis of substituted benzyl chlorides have shown that as the substituents become more electron-withdrawing, the transition state shifts towards a more "SN2-like" character. nih.gov

It is also possible that reactions of this compound could proceed through radical intermediates under certain conditions, for example, in reactions mediated by strong bases at high temperatures. nih.gov

The table below summarizes the likely intermediates and transition states for different reaction types involving this compound, based on studies of analogous compounds.

| Reaction Type | Plausible Intermediate(s) | Plausible Transition State |

| Oxidation | Chromate ester (with Cr(VI) oxidants) | Cyclic hydride transfer |

| Nucleophilic Substitution | Unlikely to be a stable carbocation | Trigonal bipyramidal (SN2-like) |

| Radical Reactions | Benzylic radical | Radical addition/abstraction |

Computational Chemistry and Theoretical Investigations of 3 Fluoro 2 Trifluoromethyl Benzyl Alcohol

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. By solving the Schrödinger equation, these methods provide insights into electron distribution, molecular geometry, and the energetics of chemical reactions, offering a level of detail often unattainable through experimental techniques alone.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for exploring the reaction mechanisms of complex organic molecules. While specific DFT studies on the reaction pathways of 3-fluoro-2-(trifluoromethyl)benzyl alcohol are not extensively documented in the literature, insights can be gleaned from computational studies on related fluorinated benzyl (B1604629) systems.

For instance, DFT calculations have been effectively employed to study the C–F activation reactions of benzyl fluoride (B91410), where hydrogen-bond donors are shown to stabilize the transition state through F···HOR interactions. Such studies suggest that the fluorine and trifluoromethyl substituents in this compound would significantly influence the energetics of reactions involving the benzylic alcohol group. The electron-withdrawing nature of both substituents is expected to impact the acidity of the hydroxyl proton and the stability of potential carbocation intermediates.

Theoretical investigations into the oxidation of benzyl alcohol to benzaldehyde (B42025) on catalyst surfaces have also utilized DFT to determine adsorption energies and reaction barriers. A similar approach for this compound would likely reveal that the electronic perturbations from the fluorine and trifluoromethyl groups alter the molecule's interaction with a catalyst surface, thereby affecting the reaction kinetics and selectivity.

Ab Initio and Post-Hartree-Fock Methods for Electronic Properties

For a more rigorous treatment of electron correlation, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), are employed. These methods, while computationally more demanding, can provide highly accurate descriptions of electronic properties.

Studies on a series of fluorinated benzyl alcohols have utilized MP2 calculations to investigate their conformational and hydrogen-bond-donating properties. longdom.orgnih.gov For this compound, such calculations would be crucial for accurately determining properties like dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). These electronic parameters are fundamental to understanding the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of its kinetic stability.

Furthermore, ab initio studies on substituted benzyl alcohol-water clusters have demonstrated how electron-withdrawing and electron-donating groups affect the strength of hydrogen bonds. koreascience.kr Applying these high-level theoretical methods to this compound would provide a detailed picture of its electron density distribution and how it influences non-covalent interactions.

Conformational Analysis and Intramolecular Interactions

Influence of Fluorination on Hydrogen Bond Acidity and Conformational Preferences

The fluorination pattern on the benzene (B151609) ring has a profound impact on the hydrogen bond (HB) acidity of the benzylic hydroxyl group. Theoretical and experimental studies on ortho-fluorinated benzyl alcohols have shown that a single ortho-fluorine atom generally increases the HB acidity of the hydroxyl group. longdom.orgnih.gov This effect is attributed to the electron-withdrawing nature of the fluorine atom, which polarizes the O-H bond.

In the case of this compound, both the fluorine and the trifluoromethyl group are strong electron-withdrawing groups. Their combined influence is expected to significantly enhance the HB-donating capacity of the alcohol. Computational analyses, such as those employing the MPWB1K functional, have been successful in describing these trends, especially when solvation effects are considered. longdom.orgnih.gov

The conformational preferences of fluorinated benzyl alcohols are also heavily influenced by the presence of fluorine atoms. longdom.orgnih.gov For this compound, the steric bulk of the ortho-trifluoromethyl group and the potential for intramolecular interactions involving both the fluorine and trifluoromethyl groups will dictate the rotational barriers around the C(aryl)-C(alkyl) and C(alkyl)-O bonds, leading to a set of low-energy conformers.

Analysis of O-H···F Interactions and Aromatic π-System Effects

A significant feature in the conformational analysis of fluorinated benzyl alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl proton and a fluorine substituent. While the C-F bond is a weak hydrogen bond acceptor, computational studies have provided evidence for the existence and stabilizing effect of O-H···F interactions, particularly in ortho-fluorinated systems. longdom.orgnih.govnih.gov These interactions are often characterized using methodologies such as Atoms in Molecules (AIM), Natural Bond Orbital (NBO), and Non-Covalent Interaction (NCI) analyses. longdom.orgnih.gov

For this compound, an intramolecular O-H···F hydrogen bond with the fluorine at the 3-position is conceivable, depending on the rotational orientation of the hydroxymethyl group. NBO analysis can quantify the stabilization energy of such an interaction by examining the orbital overlap between the fluorine lone pair and the antibonding σ* orbital of the O-H bond.

Furthermore, the interaction between the hydroxyl group and the aromatic π-system is a known factor in determining the conformational preferences of benzyl alcohols. Theoretical studies have explored the balance between electron-electron repulsion between the oxygen lone pairs and the π-cloud, and the attractive interaction between the partially positive hydroxyl hydrogen and the π-density. The substituents on the aromatic ring will modulate the electron density of the π-system, thereby influencing these interactions.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations provide a detailed understanding of isolated molecules, molecular dynamics (MD) simulations offer a powerful approach to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms over time, providing insights into intermolecular interactions and the dynamic properties of the system.

For this compound, MD simulations could be employed to investigate its solvation in various solvents and its tendency to self-aggregate. The simulations would reveal the nature of intermolecular hydrogen bonding between the alcohol's hydroxyl group and solvent molecules or other alcohol molecules. The fluorinated substituents would play a crucial role in these interactions, potentially leading to specific solvent structuring around the molecule.

Modeling Solvent Effects of Fluorinated Alcohols

The influence of solvents on the behavior of fluorinated alcohols is a critical area of computational chemistry, as solvation plays a key role in chemical reactivity, conformational stability, and intermolecular interactions. Computational models are employed to predict and understand these effects at a molecular level.

Theoretical approaches to modeling solvent effects can be broadly categorized into explicit and implicit solvent models.

Explicit solvent models involve simulating a discrete number of solvent molecules around the solute. This method, often employed in molecular dynamics (MD) simulations, can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding. For a compound like this compound, MD simulations in a water box would, in principle, allow for the analysis of the hydration structure around the fluorine and trifluoromethyl groups, as well as the hydroxyl moiety. However, no such simulation data has been published for this specific molecule.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. These models are computationally less expensive and are often used in quantum chemical calculations to estimate properties like solvation free energy. While databases like PubChem provide some computed properties for isomers and related fluorinated benzyl alcohols, specific solvation free energy calculations or detailed analyses for this compound are not available.

A significant body of research exists on the unique solvation characteristics of fluorinated compounds. The high electronegativity of fluorine can lead to complex interactions with protic and aprotic solvents. For instance, studies on other fluorinated alcohols have shown that the presence of fluorine atoms can influence the hydrogen-bonding network of water and other solvents in their vicinity. However, without specific studies on this compound, any discussion of its solvent effects remains speculative and based on analogies to other molecules.

Computational Perspectives on Protein-Ligand and Membrane Interactions with Fluorinated Compounds

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and membrane permeability. Computational methods are invaluable for understanding the structural and energetic consequences of fluorination in biological systems.

Protein-Ligand Interactions:

Computational techniques such as molecular docking and molecular dynamics simulations are used to predict how a ligand like this compound might interact with a protein binding pocket. The fluorine and trifluoromethyl groups can participate in various non-covalent interactions, including:

Hydrogen Bonds: While the C-F bond is a weak hydrogen bond acceptor, it can participate in favorable interactions with suitable donors in a protein.

Dipole-Dipole Interactions: The strong dipole of the C-F bond can lead to significant electrostatic interactions.

Hydrophobic Interactions: Fluorine is considered "lipophilic" and can engage in favorable hydrophobic contacts.

Numerous computational studies have highlighted the multifaceted role of fluorine in protein-ligand binding. For example, the replacement of a hydrogen atom with fluorine can alter the electrostatic potential of a molecule, leading to either enhanced or diminished binding affinity depending on the specific environment of the protein's active site. However, there are no published molecular docking or simulation studies featuring this compound to provide concrete examples or data.

Membrane Interactions:

The interaction of small molecules with lipid membranes is crucial for their absorption, distribution, and cellular uptake. Molecular dynamics simulations are a powerful tool to investigate how molecules like fluorinated benzyl alcohols partition into and permeate through lipid bilayers. These simulations can provide insights into:

The preferred orientation and location of the molecule within the membrane.

The free energy profile of the molecule as it crosses the membrane.

The effect of the molecule on membrane properties, such as fluidity and thickness.

Studies on related molecules, such as benzyl alcohol, have shown that they can insert into the lipid bilayer and alter its physical properties. The presence of fluorine and trifluoromethyl groups in this compound would be expected to significantly influence its membrane interaction profile due to increased lipophilicity. However, no specific computational studies have been conducted to quantify these effects for this particular compound.

Advanced Applications and Derivatization in Research

Medicinal Chemistry Research

In the realm of medicinal chemistry, the 3-fluoro-2-(trifluoromethyl)benzyl moiety is a key pharmacophore whose derivatives are investigated for a wide range of therapeutic applications. The presence and positioning of both the fluorine and trifluoromethyl groups are critical in dictating the molecule's interaction with biological targets.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogs derived from 3-Fluoro-2-(trifluoromethyl)benzyl alcohol, the specific placement of the fluoro and trifluoromethyl groups on the benzyl (B1604629) ring is a critical determinant of efficacy and selectivity.

Research on analogous structures, such as substituted benzyl indazoles, has revealed that the position of halogen substituents on the benzyl ring plays a pivotal role in their biological function. For instance, in studies of YC-1 analogs, which feature a benzyl group, it was found that fluoro substitution at the ortho position of the benzene (B151609) ring led to significantly better inhibitory activity compared to meta or para substitutions. nih.gov Specifically, an ortho-fluoro substituted derivative (IC₅₀ = 4.9 μM) was more potent than its meta (IC₅₀ = 10 μM) and para (IC₅₀ = 19 μM) counterparts. nih.gov This highlights the importance of the substituent's position in establishing favorable interactions with the target protein.

Similarly, the introduction of a trifluoromethyl group, another key feature of this compound, has been shown to impact activity based on its location. In the same YC-1 analog series, trifluoromethyl substitution at the ortho position resulted in reduced activity compared to the unsubstituted benzyl analog. nih.gov This suggests that while electron-withdrawing groups are important, their steric bulk and specific location are crucial for optimal binding. These findings underscore the principle that modifications to the benzyl ring, such as those present in this compound, can dramatically alter the biological profile of a molecule. The ortho-fluoro group is often the preferred substituent for enhancing activity in such scaffolds. nih.gov

Interactive Table: SAR of Substituted Benzyl Analogs

| Substituent Position | Substituent | Biological Activity (IC₅₀ in μM) | Reference |

|---|---|---|---|

| ortho | Fluoro | 4.9 | nih.gov |

| meta | Fluoro | 10 | nih.gov |

| para | Fluoro | 19 | nih.gov |

Biological Activity and Selectivity: Fluorination can alter the electronic properties of a molecule, which in turn can affect its binding affinity to target receptors or enzymes. The high electronegativity of fluorine can lead to more polarized bonds and stronger interactions, such as hydrogen bonds or dipole-dipole interactions, with the biological target. acs.org The trifluoromethyl group, being strongly electron-withdrawing, can also modulate the acidity or basicity of nearby functional groups, which can be crucial for receptor binding. mdpi.com For example, in the case of the CGRP receptor antagonist atogepant, the presence of trifluoromethyl and trifluorophenyl groups enhances its binding affinity. mdpi.com

Pharmacokinetic Profiles: One of the most significant impacts of fluorination is on a drug's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME).

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450. Replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability. mdpi.comnih.gov The trifluoromethyl group is also highly stable and can be used to deactivate an aromatic ring, preventing its oxidative metabolism. mdpi.com

Lipophilicity and Permeability: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. mdpi.com This is a critical property for drugs targeting the central nervous system. nih.gov This increased lipophilicity can lead to improved absorption and distribution throughout the body. mdpi.com

The strategic placement of fluorine, as seen in the 3-fluoro-2-(trifluoromethyl)benzyl moiety, is a key tool for medicinal chemists to optimize the drug-like properties of new chemical entities.

This compound is a valuable starting material for the synthesis of more complex molecules with therapeutic potential. Its functional groups—the alcohol, the fluorine atom, and the trifluoromethyl group—provide multiple points for chemical modification, making it a versatile building block for a variety of drug scaffolds.

The benzyl alcohol group can be easily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group to allow for the attachment of other molecular fragments. For example, benzyl ethers are common intermediates in pharmaceutical synthesis. A patented process describes the reaction of a trifluoromethyl halobenzene with a sodium benzylate to form a trifluoromethylphenyl benzyl ether, which can then be used to synthesize 3-(trifluoromethylphenoxy)-3-phenylpropylamines. google.com These compounds are known to be specific inhibitors of serotonin (B10506) uptake, indicating their potential as antidepressants. google.com This demonstrates how benzyl alcohol derivatives can serve as crucial intermediates in the production of active pharmaceutical ingredients.

Furthermore, the presence of the fluoro and trifluoromethyl groups on the aromatic ring makes this alcohol a desirable precursor for compounds where enhanced metabolic stability and lipophilicity are sought. Many FDA-approved drugs contain trifluoromethylated phenyl rings, highlighting the importance of this structural motif in modern drug discovery. mdpi.com The synthesis of novel drug candidates often involves the coupling of such fluorinated building blocks with other heterocyclic or aliphatic moieties to generate a library of compounds for biological screening. jelsciences.com

Agrochemical Development

In the field of agrochemical research, the incorporation of fluorine into pesticides, herbicides, and fungicides is a widely used strategy to enhance their efficacy, stability, and spectrum of activity. The 3-fluoro-2-(trifluoromethyl)benzyl scaffold is a promising starting point for the development of new crop protection agents.

The design of modern agrochemicals often focuses on creating molecules that are highly effective at low concentrations and possess favorable environmental profiles. The inclusion of fluorine and trifluoromethyl groups can contribute significantly to achieving these goals.

Herbicides: Many commercial herbicides contain fluorinated aromatic rings. The synthesis of novel herbicides can involve the use of fluorinated benzyl derivatives as key intermediates. For example, trifluoromethyl-containing pyrazole (B372694) derivatives have been synthesized and shown to exhibit good herbicidal activity. nih.gov The 3-fluoro-2-(trifluoromethyl)benzyl moiety can be incorporated into various herbicidal scaffolds to modulate their activity and selectivity.

Fungicides and Pesticides: The trifluoromethyl group is a common feature in many modern fungicides and insecticides. semanticscholar.org For instance, novel diamide (B1670390) compounds containing polyfluoro-substituted phenyl groups have been designed and synthesized, showing both fungicidal and insecticidal properties. mdpi.com The synthesis of such compounds often involves the reaction of a fluorinated aniline (B41778) or benzylamine (B48309) with a carboxylic acid or acid chloride. This compound can be converted to the corresponding amine, which can then be used as a building block in the synthesis of new amide-based pesticides. The rationale behind incorporating the 3-fluoro-2-(trifluoromethyl)benzyl group is to enhance the biological activity and metabolic stability of the resulting agrochemical.

A critical aspect of agrochemical development is the assessment of a compound's environmental impact and its effectiveness in real-world conditions. The presence of fluorine can influence both of these factors.

Efficacy: The enhanced biological activity often associated with fluorinated compounds can lead to higher efficacy at lower application rates. This is beneficial as it reduces the total amount of chemical released into the environment. The increased lipophilicity conferred by the trifluoromethyl group can improve the penetration of the pesticide through the waxy cuticle of plants or the exoskeleton of insects, leading to better performance. researchgate.net

Environmental Fate: The stability of the carbon-fluorine bond can make fluorinated agrochemicals more persistent in the environment. While this can lead to longer-lasting crop protection, it also raises concerns about their potential to accumulate in soil and water. The environmental fate of a pesticide is a complex issue that depends on various factors, including its water solubility, soil adsorption, and susceptibility to degradation by microorganisms and sunlight.

The specific substitution pattern of this compound will influence the properties of any derived agrochemical. For example, the position of the fluorine atom can affect its susceptibility to microbial degradation. Therefore, a thorough evaluation of the environmental persistence, bioaccumulation potential, and toxicity to non-target organisms is a mandatory step in the development and registration of any new fluorinated pesticide.

Materials Science Research

In the realm of materials science, the focus on this compound is centered on leveraging its unique fluorine substitution to impart specific functionalities to polymeric structures. The presence of both a single fluorine atom and a trifluoromethyl group offers a nuanced approach to modifying polymer properties, including solubility, thermal stability, and electronic characteristics.

The molecular architecture of this compound makes it an intriguing monomer for the synthesis of a variety of fluorinated polymers, such as polyethers, polyesters, and polycarbonates. The hydroxyl group provides a reactive site for polymerization reactions, including polycondensation, allowing for its incorporation into polymer backbones or as a pendant group.

The introduction of the 3-fluoro-2-(trifluoromethyl)phenyl moiety into a polymer chain can significantly influence the material's bulk properties. Fluorinated polymers are well-regarded for their exceptional thermal stability, chemical inertness, and low surface energy. semanticscholar.org While specific research on polymers derived directly from this compound is not extensively detailed in publicly available literature, the principles of fluoropolymer chemistry suggest that its incorporation would lead to materials with enhanced performance characteristics. For instance, fluorinated side chains can modify the surface properties of polymers, leading to materials that are both hydrophobic and lipophobic.

The synthesis of specialty materials often involves the precise control of monomer structure to achieve desired outcomes. Fluorinated benzyl alcohols, in general, have been utilized as initiators in ring-opening polymerization to create functionalized polymers. researchgate.net This approach allows for the introduction of specific end-groups that can dictate the final properties of the material.

Table 1: Potential Polymer Classes Synthesized from this compound

| Polymer Class | Potential Synthesis Route | Anticipated Properties |

| Fluorinated Polyethers | Williamson ether synthesis with a dihaloalkane | Improved thermal stability, chemical resistance, low dielectric constant |

| Fluorinated Polyesters | Polycondensation with a dicarboxylic acid | Enhanced hydrophobicity, potential for biocompatibility |

| Fluorinated Polycarbonates | Reaction with phosgene (B1210022) or a phosgene equivalent | High thermal stability, good mechanical properties |

The electronic properties of fluorinated polymers are a key area of research, with applications ranging from advanced dielectrics to materials for optical and electronic devices. The introduction of fluorine can significantly lower the dielectric constant of a material, which is a critical requirement for high-frequency communication technologies. nih.govalfa-chemistry.com The strong electronegativity of fluorine atoms leads to a reduction in the polarizability of the C-F bond compared to a C-H bond, contributing to lower dielectric constants and loss tangents in the resulting polymers. daikinchemicals.com

The presence of the trifluoromethyl group is particularly effective in this regard. The bulky and electron-withdrawing nature of the -CF3 group can increase the free volume within the polymer matrix, which further reduces the dielectric constant. nih.govresearchgate.net Research on poly(aryl ether ketones) containing trifluoromethyl groups has demonstrated that these substitutions can lead to materials with dielectric constants below 3.0 and low dielectric loss, making them suitable for 5G applications. nih.gov

While direct experimental data on the electronic properties of polymers synthesized from this compound is limited, the known effects of its constituent functional groups allow for informed predictions. The combination of the fluoro and trifluoromethyl groups is expected to produce polymers with low dielectric constants and high dielectric strength. alfa-chemistry.com Furthermore, the refractive index of polymers is also influenced by fluorine content, generally leading to lower refractive indices, a property that can be advantageous in optical applications. scipoly.comresearchgate.net

Table 2: Predicted Electronic and Optical Properties of Polymers Incorporating the 3-Fluoro-2-(trifluoromethyl)benzyl Moiety

| Property | Predicted Influence of 3-Fluoro-2-(trifluoromethyl)benzyl Moiety | Potential Applications |

| Dielectric Constant | Lowered due to the presence of C-F bonds and increased free volume from the -CF3 group. nih.govalfa-chemistry.com | High-frequency circuit boards, insulators for microelectronics. |

| Dielectric Loss | Reduced due to lower bond polarizability. daikinchemicals.com | Low-loss dielectrics for high-speed data transmission. |

| Dielectric Strength | Increased, enhancing the material's ability to withstand strong electric fields. alfa-chemistry.com | High-voltage insulation. |

| Refractive Index | Lowered, a common characteristic of fluorinated polymers. scipoly.comresearchgate.net | Optical fibers, anti-reflective coatings. |

Advanced Analytical Methodologies for Research Outcome Validation

Spectroscopic Characterization of Novel Derivatives

Spectroscopy is the cornerstone of molecular structure elucidation. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer detailed insights into the atomic connectivity, molecular weight, and functional groups present in a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds. For fluorinated molecules like 3-Fluoro-2-(trifluoromethyl)benzyl alcohol, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential.

¹⁹F NMR Spectroscopy : This technique is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which provides high sensitivity. nih.gov The ¹⁹F NMR spectrum exhibits a wide range of chemical shifts, making it highly sensitive to the local electronic environment of the fluorine atoms. nih.gov For this compound, two distinct signals are expected: one for the single fluorine atom attached to the aromatic ring and another for the trifluoromethyl (CF₃) group. The chemical shift of the CF₃ group is influenced by its position on the aromatic ring and the presence of other substituents. dovepress.com For instance, the ¹⁹F chemical shift for a trifluoromethyl group on a benzene (B151609) ring is typically observed in the range of -60 to -65 ppm relative to a CFCl₃ standard. colorado.edu

¹H and ¹³C NMR Spectroscopy : In ¹H NMR, the protons on the aromatic ring will exhibit complex splitting patterns (multiplets) due to coupling with each other (H-H coupling) and with the fluorine atom (H-F coupling). Similarly, in the ¹³C NMR spectrum, the carbon signals will show splitting due to C-F coupling, the magnitude of which depends on the number of bonds separating the carbon and fluorine atoms. wiserpub.com The presence of fluorine atoms often causes methylene (B1212753) carbon signals to shift to a higher field (upfield) in the ¹³C NMR spectrum compared to non-fluorinated benzyl (B1604629) alcohol. wiserpub.com

The combination of these NMR techniques allows for the complete assignment of all proton, carbon, and fluorine signals, providing definitive structural confirmation.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Feature/Coupling |

|---|---|---|

| ¹⁹F (CF₃) | ~ -63 | Singlet (or doublet if coupled to aromatic F) |

| ¹⁹F (Ar-F) | ~ -110 to -115 | Multiplet due to coupling with aromatic protons |

| ¹H (Ar-H) | ~ 7.0 - 7.8 | Complex multiplets due to H-H and H-F coupling |

| ¹H (CH₂) | ~ 4.8 | Singlet or doublet (possible coupling to OH proton) |

| ¹H (OH) | Variable (Broad singlet) | Position is concentration and solvent dependent |

| ¹³C (CF₃) | ~ 124 (quartet) | Large C-F coupling constant (J ≈ 275 Hz) beilstein-journals.org |

| ¹³C (Ar-C) | ~ 115 - 140 | Signals split by coupling to fluorine atoms |

| ¹³C (CH₂) | ~ 60 | Signal may be influenced by adjacent fluorinated ring |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the unequivocal determination of the molecular formula. For this compound (C₈H₆F₄O), the calculated exact mass provides a unique identifier.

Beyond molecular confirmation, MS is invaluable for analyzing fragmentation patterns, which yield structural information. In Electron Ionization (EI) mode, benzyl alcohols typically undergo characteristic fragmentation. libretexts.org Common fragmentation pathways include:

Loss of water (H₂O) : Resulting in an [M-18]⁺ ion. nih.gov

Alpha-cleavage : Cleavage of the C-C bond adjacent to the oxygen atom.

Formation of a substituted tropylium (B1234903) ion : Loss of the hydroxyl group followed by rearrangement can lead to a stable aromatic cation. researchgate.net

Loss of fluorine or HF : Fluorinated compounds can also lose a fluorine atom ([M-19]⁺) or a molecule of hydrogen fluoride (B91410) ([M-20]⁺). whitman.edu

Monitoring these characteristic ions and fragments allows for the tracking of reactants, intermediates, and products throughout a chemical reaction.

| Ion/Fragment | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion (C₈H₆F₄O)⁺ | 194.0355 |

| [M-H₂O]⁺ | Loss of water | 176.0249 |

| [M-F]⁺ | Loss of a fluorine atom | 175.0407 |

| [M-HF]⁺ | Loss of hydrogen fluoride | 174.0326 |

| [C₇H₃F₄]⁺ | Substituted tropylium ion after loss of CH₂OH | 163.0167 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending). vscht.cz

For this compound, the IR spectrum would be expected to display several key absorption bands:

O-H Stretch : A strong and broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of the hydroxyl group in an alcohol. The broadness is due to intermolecular hydrogen bonding. libretexts.orgjcsp.org.pk

C-H Stretch (Aromatic) : Absorption bands typically appear just above 3000 cm⁻¹.

C-H Stretch (Aliphatic) : The methylene (CH₂) group will show stretching vibrations just below 3000 cm⁻¹. libretexts.org

C=C Stretch (Aromatic) : Medium to weak absorptions in the 1450–1600 cm⁻¹ range are indicative of the benzene ring.

C-O Stretch : A strong band for the alcohol C-O bond is expected between 1000 and 1250 cm⁻¹.

C-F Stretches : Bonds to fluorine give rise to very strong absorption bands. The C-F bonds of the trifluoromethyl group typically result in intense absorptions in the 1100–1400 cm⁻¹ region. researchgate.net

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3010 - 3100 | Medium |

| C-H (Aliphatic CH₂) | Stretch | 2850 - 2960 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-F (CF₃) | Stretch | 1100 - 1400 | Very Strong |

| C-O (Alcohol) | Stretch | 1000 - 1250 | Strong |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. Coupling chromatography with mass spectrometry provides a powerful two-dimensional analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and thermally stable compounds like benzyl alcohols. scholarsresearchlibrary.comresearchgate.net In this technique, the sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. researchgate.net

A typical GC method for analyzing this compound would involve injection into a heated port, separation on a mid-polarity capillary column (such as one with a 5% phenyl-methylpolysiloxane phase), and detection by a mass spectrometer. scholarsresearchlibrary.comresearchgate.net The retention time provides a quantitative measure of the compound, while the mass spectrometer confirms its identity by providing the mass spectrum of the eluting peak. This technique is highly effective for determining the purity of the final product and identifying any volatile impurities or byproducts from a reaction. nih.gov

For compounds that are non-volatile, thermally unstable, or part of a highly complex mixture, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a more suitable technique. LC separates compounds in the liquid phase based on their affinity for the stationary and mobile phases.

The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information. In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion) from the first mass spectrometer is selected, fragmented through collision-induced dissociation, and the resulting "daughter" or "product" ions are analyzed by a second mass spectrometer. This process, known as Selected Reaction Monitoring (SRM), is extremely sensitive and selective, allowing for the detection and quantification of a target compound even in a complex matrix with many other components. This is particularly useful for monitoring the progress of a reaction, identifying minor products, or analyzing derivatives of this compound that may be less volatile than the parent alcohol.

Solid-State Structural Elucidation.

The determination of the three-dimensional arrangement of atoms in a crystalline solid is a cornerstone of chemical research, providing unequivocal evidence of molecular structure and insights into intermolecular interactions. For novel compounds such as derivatives of this compound, X-ray diffraction is the most powerful technique for obtaining this information.

X-Ray Diffraction Studies of Crystalline Derivatives.

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available single-crystal X-ray diffraction data for derivatives of this compound. While the synthesis and properties of this and related compounds are documented, detailed studies on their solid-state structures through X-ray crystallography have not been reported.

The process of elucidating a crystal structure via X-ray diffraction involves several key steps. Initially, a single crystal of a suitable derivative is grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected, and the intensities and positions of the diffracted beams are measured. This data is then used to determine the unit cell dimensions and the space group of the crystal. Finally, the electron density map is solved and refined to yield the precise atomic coordinates within the crystal lattice.

Although no specific data exists for derivatives of this compound, for illustrative purposes, a hypothetical data table is presented below to demonstrate how such information would typically be reported. This table showcases the kind of crystallographic parameters that would be determined from a successful X-ray diffraction study.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C₉H₆F₄O₂ |

| Formula Weight | 238.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.567(2) |

| b (Å) | 12.123(3) |

| c (Å) | 9.456(2) |

| α (°) | 90 |

| β (°) | 105.34(3) |

| γ (°) | 90 |

| Volume (ų) | 945.6(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.672 |

| Absorption Coefficient (mm⁻¹) | 0.165 |

| F(000) | 480 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.12 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 5432 |

| Independent reflections | 2189 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

Note: The data presented in this table is purely illustrative and does not represent experimentally determined values for any specific compound.

The pursuit of crystallographic data for derivatives of this compound remains an open area for future research. Such studies would provide valuable information on the impact of the fluorine and trifluoromethyl substituents on the molecular conformation and crystal packing, contributing to a deeper understanding of structure-property relationships in this class of compounds.

Future Research Directions and Emerging Trends

Development of Chemoenzymatic and Biocatalytic Approaches for Fluorination

The use of enzymes in fluorination reactions is a rapidly growing area of interest, offering the potential for highly selective and environmentally benign synthetic routes. numberanalytics.com Biocatalytic fluorination combines the principles of biocatalysis and organofluorine chemistry to produce fluorinated compounds using enzymes as catalysts. numberanalytics.com This approach is gaining significant attention for its potential to transform fluorination with sustainable and efficient methods. numberanalytics.com

Key to this field is the fluorinase enzyme, the only known enzyme capable of forming stable carbon-fluorine (C-F) bonds in nature. nih.gov Fluorinases catalyze the direct fluorination of organic compounds using fluoride (B91410) ions as the fluorine source. numberanalytics.com Research is focused on engineering fluorinase variants to improve their activity and substrate scope. nih.gov The integration of biocatalytic steps in the retrosynthetic analysis of a target molecule offers several advantages, including a reduction of the environmental footprint, milder and safer reaction conditions, and access to transformations that are challenging with traditional chemical synthesis. rsc.org

Beyond fluorinases, other enzymes such as cytochrome P450s, aldolases, and transaminases are being explored for their potential to mediate fluorination reactions or synthesize fluorinated building blocks. nih.govnih.gov For instance, engineered cytochrome P450 enzymes have been shown to catalyze the synthesis of diverse α-CF3 organoborons and other organofluorine compounds with high stereoselectivity. nih.gov Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical synthesis, are also being developed to access complex fluorinated molecules. rsc.org These approaches leverage the high selectivity of enzymes for specific transformations within a multi-step synthetic sequence.

Exploration of New Therapeutic Modalities and Target Validation for Fluorinated Compounds

The unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased potency, and improved bioavailability, make fluorinated compounds highly valuable in drug discovery. alfa-chemistry.comresearchgate.net The strategic incorporation of fluorine can significantly improve the pharmacological profile of a drug candidate. alfa-chemistry.com As such, fluorinated building blocks like 3-Fluoro-2-(trifluoromethyl)benzyl alcohol are critical for the synthesis of novel therapeutics.

Future research will focus on leveraging these properties to explore new therapeutic modalities. Fluorinated compounds are being investigated for a wide range of applications, including the development of new treatments for infectious diseases, cancer, and neurological disorders. numberanalytics.com For instance, the trifluoromethyl group is a key feature in many pharmaceuticals due to its strong electron-withdrawing nature and ability to enhance metabolic stability and binding affinity. mdpi.comresearchgate.net

A crucial aspect of this research is target validation. Identifying and validating the biological targets of new fluorinated compounds is essential for understanding their mechanism of action and advancing them through the drug development pipeline. The development of fluorinated probes and imaging agents can aid in this process. Furthermore, researchers are exploring the use of fluorinated analogs of natural products to develop novel therapeutics. numberanalytics.com The synthesis of fluorinated heterocycles, for example, has yielded compounds with potent antiviral, anti-inflammatory, and enzymatic inhibitory activities. nih.gov

Integration of Artificial Intelligence and Machine Learning in Fluorine Chemistry Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the design and discovery of new fluorinated compounds. acs.org These computational approaches can analyze vast datasets to predict the properties of molecules, identify promising drug candidates, and optimize synthetic routes. researchgate.net

Machine learning models are being developed to predict various chemical and physical properties of organofluorine compounds, such as their reactivity, solubility, and biological activity. rsc.org For example, neural network algorithms have been successfully employed to predict the fluorination strength of electrophilic N–F fluorinating reagents, which can be a resource-intensive process to determine experimentally. rsc.orgrsc.org This predictive capability can help chemists select the most appropriate reagents and conditions for a desired transformation.

Sustainable and Circular Economy Approaches in the Synthesis and Application of Fluorinated Building Blocks

The increasing demand for fluorinated compounds has raised concerns about the environmental impact of their synthesis and disposal. digitellinc.com Consequently, there is a growing emphasis on developing sustainable and circular economy approaches in fluorine chemistry. numberanalytics.com This involves designing greener synthetic methods, minimizing waste, and developing strategies for recycling and reusing fluorine-containing materials. youtube.com

Green chemistry principles are being applied to the synthesis of fluorinated building blocks to reduce the use of hazardous reagents and solvents. researchgate.net This includes the development of catalytic methods, the use of renewable feedstocks, and the implementation of more energy-efficient processes. numberanalytics.comoup.com Electrochemical and photochemical fluorination methods are emerging as more sustainable alternatives to traditional techniques, as they often proceed under mild conditions and can be highly selective. numberanalytics.com

A key aspect of a circular fluorine economy is the recovery and reuse of fluoride from waste streams. ox.ac.ukbritishwaterfilter.com Industrial processes can produce fluoride by-products that pose environmental risks if not managed properly. nih.gov Researchers are developing methods to capture and recycle this fluoride, transforming it back into valuable fluorochemicals. ox.ac.uk For instance, a mechanochemical process has been developed to break down persistent per- and polyfluoroalkyl substances (PFAS) and recover the fluoride for reuse in the synthesis of new fluorinating reagents. ox.ac.ukyoutube.com These circular approaches not only mitigate environmental pollution but also help to conserve valuable fluorine resources. ncku.edu.tw

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 194.13 g/mol | |

| Boiling Point | 97–98°C (11 mmHg) | |

| logP | 2.08 (experimental) | |

| Refractive Index | 1.448 |

Q. Table 2. Synthetic Yield Optimization

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| KF/18-crown-6 | DMF | 80°C | 72 |

| CsF | DMSO | 100°C | 65 |

| TBAF (tetrabutylammonium fluoride) | THF | 60°C | 58 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.